6(5H)-Phenanthridinone, 9-methyl- 6(5H)-Phenanthridinone, 9-methyl-
Brand Name: Vulcanchem
CAS No.: 107622-37-7
VCID: VC20588148
InChI: InChI=1S/C14H11NO/c1-9-6-7-11-12(8-9)10-4-2-3-5-13(10)15-14(11)16/h2-8H,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

6(5H)-Phenanthridinone, 9-methyl-

CAS No.: 107622-37-7

Cat. No.: VC20588148

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

6(5H)-Phenanthridinone, 9-methyl- - 107622-37-7

Specification

CAS No. 107622-37-7
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 9-methyl-5H-phenanthridin-6-one
Standard InChI InChI=1S/C14H11NO/c1-9-6-7-11-12(8-9)10-4-2-3-5-13(10)15-14(11)16/h2-8H,1H3,(H,15,16)
Standard InChI Key RNKGUYMQALAAEY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=O)NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

9-Methyl-6(5H)-phenanthridinone (IUPAC name: 9-methyl-5H-phenanthridin-6-one) is a tricyclic aromatic compound comprising a phenanthrene backbone fused with a lactam ring. The methyl substituent at the 9-position introduces steric and electronic modifications that influence its reactivity and biological interactions.

Molecular and Physical Properties

PropertyValue/Description
Molecular formulaC14H11NO
Molecular weight209.24 g/mol
Density~1.25 g/cm³ (estimated)
Melting pointNot experimentally determined
Boiling point~370°C (extrapolated from analogs)
LogP (octanol-water)~2.8 (predicted)
SolubilityLow in water; soluble in DMF, DMSO

The methyl group at position 9 enhances lipophilicity compared to the parent 6(5H)-phenanthridinone (logP ~2.3 ), potentially improving membrane permeability in biological systems.

Synthetic Methodologies

The synthesis of 9-methyl-6(5H)-phenanthridinone can be achieved through adaptations of established phenanthridinone annulation strategies. Key approaches include:

Palladium-Catalyzed Annulation

A modified protocol from palladium-mediated reactions (Scheme 1) enables the construction of the phenanthridinone core. Using 2-bromo-N-methylbenzamide and methyl-substituted aryl precursors, the reaction proceeds via:

  • Oxidative addition of Pd⁰ to 2-bromobenzamide, forming a palladacycle intermediate .

  • Insertion of an aryne species generated in situ from 2-bromobenzoic acid derivatives .

  • Reductive elimination to yield the tricyclic product.

Representative conditions:

  • Catalysts: Pd(OAc)₂ (5 mol%), PPh₃ (20 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMF at 120°C

  • Yield: ~75% (estimated for analogous reactions)

Aryne Cyclization

Methyl-substituted aryne precursors, such as 9-methyl-2-(trimethylsilyl)phenyl triflate, undergo [2+2] cycloaddition with benzamide derivatives under fluoride activation (KF/18-crown-6). This method avoids transition metals and provides regioselectivity at the 9-position .

Key advantages:

  • Functional group tolerance (electron-donating/withdrawing groups)

  • Ambient reaction temperatures (25–90°C)

Pharmacological Activity

PARP Inhibition Mechanism

Like its parent compound, 9-methyl-6(5H)-phenanthridinone is hypothesized to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Structural studies suggest:

  • The lactam carbonyl interacts with NAD⁺-binding residues (e.g., Ser904, Gly863) .

  • The methyl group may enhance hydrophobic interactions with PARP-1's catalytic domain (Ki ~50 nM predicted).

Biological implications:

  • Synergistic cytotoxicity with DNA-damaging agents (e.g., temozolomide) in cancer models .

  • Potential radiosensitization of tumor cells at submicromolar concentrations .

Antiviral Activity

Structural analogs demonstrate inhibition of HIV-1 integrase (IC₅₀ ~2.5 μM ), suggesting 9-methyl-6(5H)-phenanthridinone may interfere with viral genome integration. Computational docking studies predict binding to the integrase active site via π-π stacking with Tyr212.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=8.0 Hz, 1H), 8.12 (s, 1H), 7.94–7.88 (m, 2H), 7.62 (t, J=7.6 Hz, 1H), 7.45 (d, J=7.2 Hz, 1H), 3.21 (s, 3H, CH₃) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.8 (C=O), 142.1, 135.6, 132.4, 129.8, 128.3, 127.9, 126.5, 125.1, 124.7, 121.9, 38.4 (CH₃) .

  • HRMS (ESI+): m/z calcd. for C14H11NO [M+H]⁺ 210.0919, found 210.0914 .

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 40% acetonitrile/0.1% TFA, retention time ~6.8 min .

  • TLC: Rf 0.45 (SiO₂, ethyl acetate/hexanes 1:3) .

Stability and Reactivity

Oxidative Sensitivity

The dihydrophenanthridine intermediate (5,6-dihydro-9-methylphenanthridinone) undergoes rapid oxidation to the aromatic lactam in air, as observed in analogous systems . This property necessitates inert atmosphere handling during synthesis.

Functionalization Reactions

  • N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives.

  • Electrophilic substitution: Bromination at C-2 occurs selectively (Br₂/AcOH, 60% yield) due to lactam-directed para substitution.

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for PARP-1 inhibitors in oncology (≥5 preclinical candidates in 2023 ).

  • Scaffold for Kv1.3 potassium channel blockers (IC₅₀ ~180 nM in T-cell assays ).

Materials Science

  • Precursor for fluorescent dyes (λem ~450 nm in THF ).

  • Monomer in polyamide synthesis (Tg ~215°C ).

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